

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

CAS number 726139-60-2

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Compound of Interest

Compound Name: Ethyl 2-(pyrrolidin-3-yl)acetate
hydrochloride

Cat. No.: B1427366

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An In-depth Technical Guide to **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride** (CAS 726139-60-2)

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most valuable and frequently employed scaffolds in modern medicinal chemistry.^{[1][2][3]} Its prevalence in numerous FDA-approved drugs and natural alkaloids stems from its unique structural properties.^{[1][3][4][5]} Unlike flat, aromatic systems, the sp^3 -hybridized, non-planar structure of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.^{[3][6]} This "pseudorotation" of the ring enables its substituents to adopt diverse spatial orientations, profoundly influencing the biological profile of drug candidates.^{[3][6]}

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS: 726139-60-2) is a key building block that leverages these advantages. As a disubstituted pyrrolidine, it offers two distinct points for chemical modification: the secondary amine and the ethyl ester. This duality makes it an exceptionally versatile intermediate for constructing libraries of novel compounds, particularly in the search for new therapeutics targeting infections, central nervous system disorders, and cancer.^{[2][7]} This guide provides a comprehensive technical overview of this compound, from

its fundamental properties and synthesis to its practical applications and safe handling, designed to empower researchers in their drug discovery endeavors.

Part 1: Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's properties is the foundation of its effective use. **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride** is typically supplied as a solid or semi-solid with a purity of 97% or higher.^[8] Its hydrochloride salt form enhances stability and improves solubility in aqueous media, which is often advantageous for biological screening and subsequent formulation work.

Core Physicochemical Data

The essential properties of the compound are summarized below for quick reference. This data is critical for reaction planning, dosage calculations, and analytical method development.

Property	Value	Source(s)
CAS Number	726139-60-2	[8]
Molecular Formula	C ₈ H ₁₅ NO ₂ · HCl	[8]
Linear Formula	C ₈ H ₁₆ ClNO ₂	
Molecular Weight	193.67 g/mol	[8]
Synonyms	Ethyl 3-pyrrolidinylacetate hydrochloride	
Physical Form	Liquid, Solid, or Semi-solid	
Purity	≥97%	
Storage Temperature	2-8°C, under inert atmosphere	
InChI Key	XYHHKYXWUASOJF-UHFFFAOYSA-N	

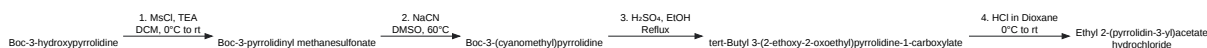
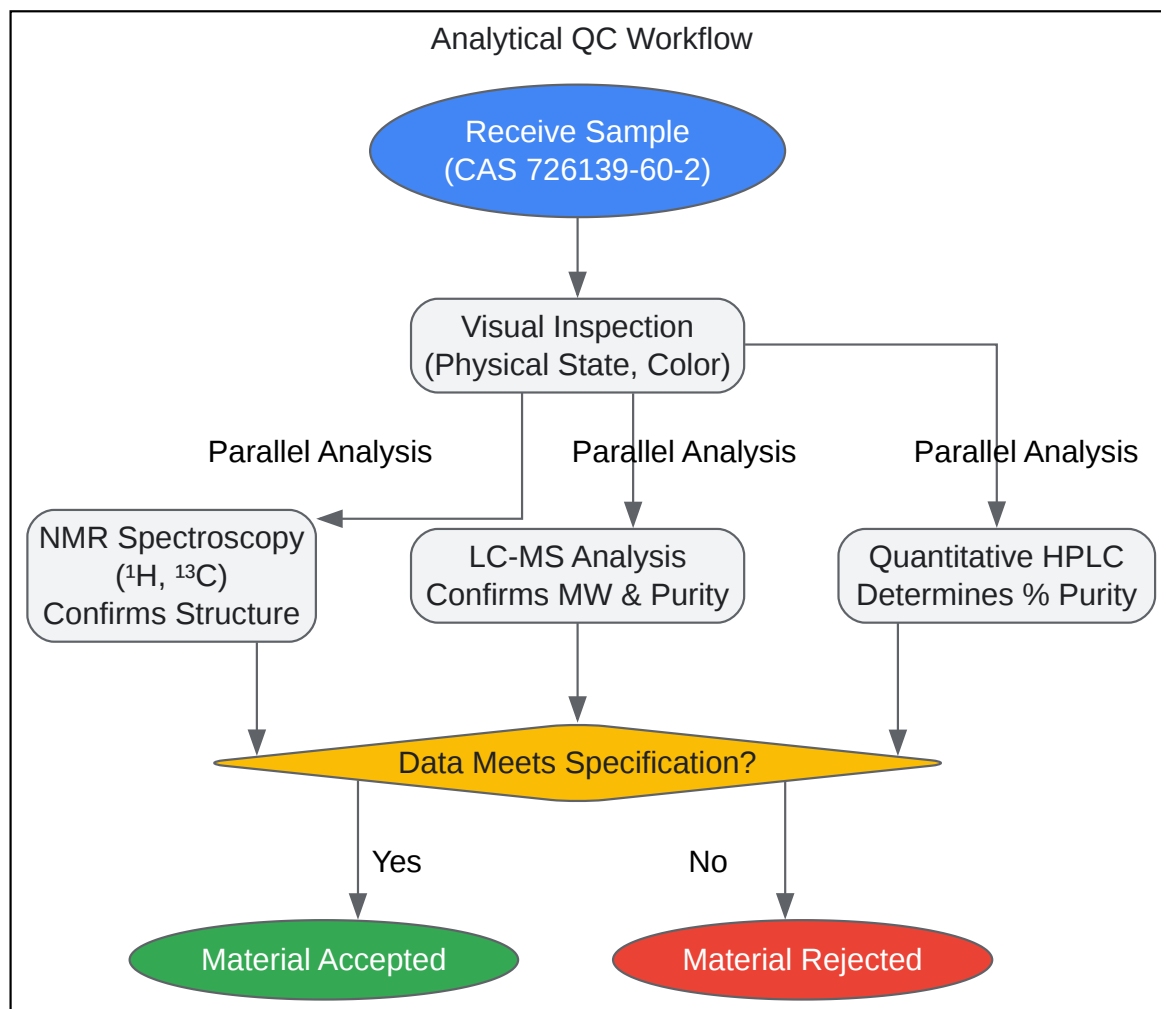
Analytical Characterization Workflow

Confirming the identity, purity, and stability of the starting material is a non-negotiable step in any research workflow. A multi-technique approach is required for comprehensive quality control (QC). Commercial suppliers of high-quality reagents will provide analytical data packages including NMR, HPLC, and LC-MS.^[9]^[10]

Protocol: Standard QC Analysis

- Visual Inspection: Confirm the physical state and colorlessness of the material.
- Solubility Test: Assess solubility in relevant solvents (e.g., water, DMSO, methanol) to ensure suitability for planned reactions or assays.
- ¹H and ¹³C NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire spectra to confirm the structural integrity and identify any organic impurities. The proton and carbon signals should be consistent with the expected structure of ethyl 2-(pyrrolidin-3-yl)acetate.
- LC-MS (Liquid Chromatography-Mass Spectrometry): Prepare a dilute solution (e.g., 1 mg/mL) and inject it into an LC-MS system. This confirms the correct molecular weight (m/z for the free base at ~158.1) and assesses purity by separating the main compound from impurities.^[11]
- HPLC (High-Performance Liquid Chromatography): For quantitative purity assessment, use a calibrated HPLC method with a suitable detector (e.g., UV-Vis if a chromophore is introduced via derivatization, or an Evaporative Light Scattering Detector). This provides a precise percentage purity.^[12]

The following diagram illustrates a standard workflow for the analytical validation of incoming starting material.



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Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and must be adapted and optimized under proper laboratory conditions.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

- **Rationale:** Convert the hydroxyl group into a good leaving group (mesylate) to facilitate nucleophilic substitution.
- **Procedure:** To a stirred solution of N-Boc-3-hydroxypyrrolidine (1 eq.) and triethylamine (TEA, 1.5 eq.) in dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Nucleophilic Substitution with Cyanide

- **Rationale:** Introduce a two-carbon unit precursor via an S_N2 reaction. Cyanide is an effective nucleophile for this purpose.
- **Procedure:** Dissolve the crude mesylate from Step 1 in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.5 eq.) and heat the mixture to 60°C. Stir for 12-18 hours, monitoring by LC-MS. After completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with brine to remove DMSO. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting nitrile by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Ethanolysis of the Nitrile

- **Rationale:** Convert the nitrile functional group directly to the ethyl ester under acidic conditions.
- **Procedure:** Dissolve the purified nitrile (1 eq.) in absolute ethanol. Cautiously add concentrated sulfuric acid (2-3 eq.) and heat the mixture to reflux for 8-12 hours. Cool to room temperature, then carefully pour onto ice and basify with a cold, concentrated solution of sodium carbonate. Extract the product with ethyl acetate. Dry the organic layer, filter, and concentrate to yield the Boc-protected ester.

Step 4: Boc Deprotection and Salt Formation

- **Rationale:** Remove the Boc protecting group to liberate the free secondary amine and form the stable hydrochloride salt.
- **Procedure:** Dissolve the Boc-protected ester (1 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol at 0°C. Add a solution of HCl in 1,4-dioxane (4M, 2-3 eq.) dropwise. Stir at room temperature for 2-4 hours. The product will often precipitate. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride**.

Purification of Pyrrolidine Derivatives

Purity is paramount. Crude pyrrolidine-containing products can have residual starting materials or byproducts. A common issue is the presence of highly basic, low-molecular-weight amine impurities.

- **Acid Treatment and Distillation:** A patented method for purifying crude pyrroles involves treatment with an acid. [13][14] This protonates the more basic pyrrolidine impurities, forming non-volatile salts. The desired, less basic product can then be separated by distillation under reduced pressure. [13][14]* **Crystallization/Trituration:** As the final product is a salt, crystallization from a suitable solvent system (e.g., ethanol/ether) or trituration is an effective final purification step to remove non-polar impurities and achieve high analytical purity.

Part 3: Applications in Research and Drug Development

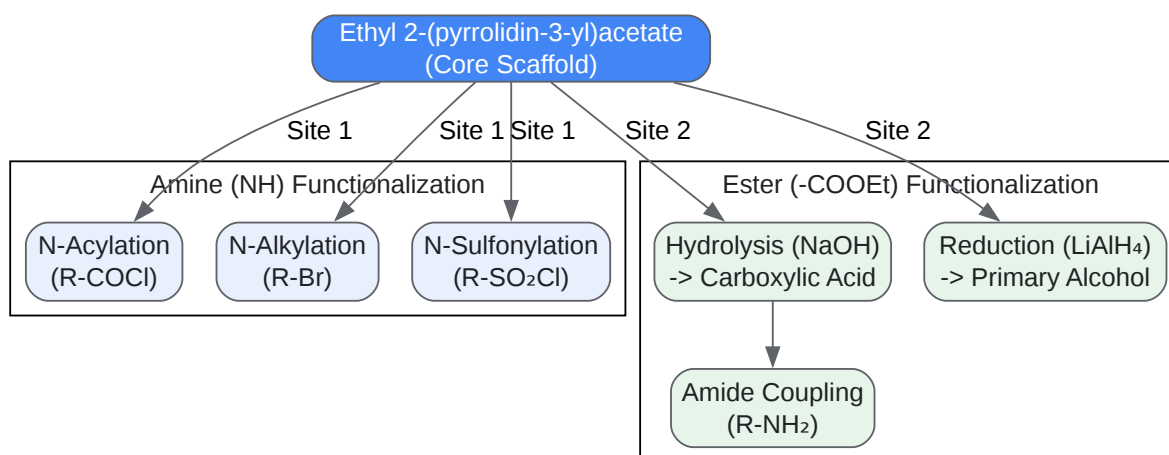
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is not an active pharmaceutical ingredient (API) itself, but rather a strategic intermediate. Its value lies in its ability to serve as a starting point for a diverse array of more complex molecules. [2]

Role as a Versatile Chemical Building Block

The compound offers two primary reaction sites for diversification:

- The Secondary Amine (NH): This site is a potent nucleophile and a base. It can be readily functionalized through N-alkylation, N-acylation, N-arylation, reductive amination, and sulfonylation to append a wide variety of substituents. This is fundamental for exploring the Structure-Activity Relationships (SAR) of a new chemical series. [6]2. The Ethyl Ester (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents to generate ketones or tertiary alcohols.

This dual functionality allows for the rapid synthesis of compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.



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Caption: Diversification potential of the core scaffold.

Therapeutic Areas of Interest

Derivatives of the pyrrolidine scaffold have shown promise in a multitude of disease areas. [2]*

Antimicrobial Activity: The pyrrolidine nucleus is a component of many compounds investigated for antibacterial and antifungal properties. [7][15] Functionalization of the core can lead to new agents effective against resistant pathogens.

- **Neuropharmacology:** Due to their ability to cross the blood-brain barrier and interact with CNS targets, pyrrolidine derivatives are frequently explored for neuroprotective effects, cognitive enhancement, and as anticonvulsants. [6][7]* **Oncology:** Many anticancer agents incorporate the pyrrolidine ring. [1] Its 3D structure can facilitate precise interactions within the binding pockets of enzymes like kinases, which are common targets in cancer therapy.

Part 4: Safety, Handling, and Storage

As a hydrochloride salt of an amine, this compound requires careful handling. It is classified as an irritant, causing skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling

- **Engineering Controls:** Always handle this chemical inside a certified chemical fume hood to avoid inhalation of any dust or aerosols. [16]* **Eye/Face Protection:** Wear tight-sealing safety goggles or a face shield. [17]* **Skin Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [17][18]* **Handling:** Avoid creating dust. When transferring, use appropriate tools (spatulas, funnels). In case of contact, immediately flush the affected area with copious amounts of water. [16]

Storage and Incompatibility

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C). Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
- **Incompatibilities:** Keep away from strong oxidizing agents, strong bases, and reactive metals. [17][18][19] Acids should be segregated from bases during storage. [19][20]

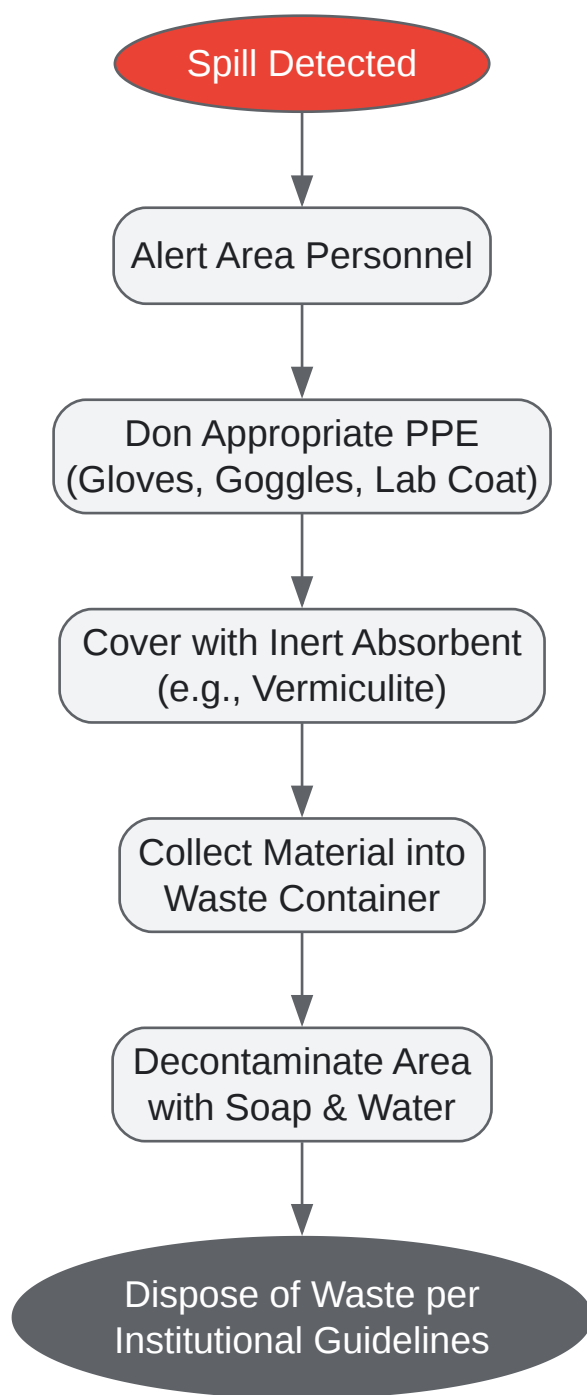
Spill and Exposure Response

A clear and rehearsed spill response plan is essential for laboratory safety.

Protocol: Small Spill Response (<5g)

- **Evacuate & Alert:** Alert personnel in the immediate area. Ensure the fume hood is operational.

- Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
- Contain & Absorb: Cover the spill with a neutral absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
- Neutralize (Optional but recommended): Cautiously cover the absorbed spill with a weak base solution, such as sodium bicarbonate, to neutralize the acidic nature of the hydrochloride.
- Collect & Dispose: Carefully sweep the absorbed material into a labeled hazardous waste container.
- Decontaminate: Clean the spill area with soap and water.
- Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations. [20]



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Caption: Workflow for responding to a small chemical spill.

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